2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid
CAS No.: 1248611-17-7
Cat. No.: VC2694589
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248611-17-7 |
---|---|
Molecular Formula | C9H7F3O2 |
Molecular Weight | 204.15 g/mol |
IUPAC Name | 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid |
Standard InChI | InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Standard InChI Key | DMPVZKDYYRYKAG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F |
Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid is identified by the CAS Registry Number 1248611-17-7 . This compound possesses a molecular formula of C9H7F3O2, corresponding to a molecular weight of 204.15 g/mol . The structure features a carboxylic acid group attached to a carbon bearing two fluorine atoms, which is further connected to a 4-fluoro-2-methylphenyl ring.
The structural representation of this compound can be characterized through various chemical notations:
Chemical Identifiers
Structural Features
The compound exhibits several notable structural features that influence its chemical behavior:
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A phenyl ring with meta-relationship between the methyl and fluorine substituents
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A gem-difluoro group attached to the alpha carbon of the carboxylic acid
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An ortho-methyl group that may create steric hindrance and affect the compound's reactivity
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Three fluorine atoms that significantly alter the electronic properties of the molecule
The presence of these fluorine atoms increases the acidity of the carboxylic acid group through inductive effects, while also enhancing the metabolic stability of the compound, a characteristic often valued in pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid are influenced by its fluorine content and functional groups. While comprehensive experimental data for this specific compound is limited in the available literature, several properties can be inferred based on its structure.
Physical Properties
Chemical Properties
The chemical properties of this compound are primarily dominated by the carboxylic acid functionality and the presence of multiple fluorine atoms. The gem-difluoro group adjacent to the carboxylic acid substantially increases the acidity of the compound compared to non-fluorinated analogues. This enhanced acidity arises from the strong electron-withdrawing effect of the fluorine atoms, which stabilize the resulting carboxylate anion.
Additionally, the multiple fluorination points likely confer:
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Increased lipophilicity compared to non-fluorinated analogues
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Greater metabolic stability
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Reduced hydrogen bonding capability
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Altered pKa values for the carboxylic acid group
Analytical Characteristics
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification and characterization of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid. The following table presents predicted collision cross section (CCS) data for various adducts of this compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 205.04709 | 146.2 |
[M+Na]+ | 227.02903 | 155.1 |
[M+NH4]+ | 222.07363 | 151.2 |
[M+K]+ | 243.00297 | 150.8 |
[M-H]- | 203.03253 | 142.3 |
[M+Na-2H]- | 225.01448 | 149.3 |
[M]+ | 204.03926 | 146.0 |
[M]- | 204.04036 | 146.0 |
These collision cross section values, which represent the effective area for the interaction between an ion and the collision gas, are particularly useful for ion mobility spectrometry analysis and compound identification .
Synthesis and Chemical Reactions
Chemical Reactivity
The presence of the carboxylic acid group and multiple fluorine atoms significantly influences the reactivity profile of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid. Potential reactions include:
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Esterification with alcohols to form the corresponding esters
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Amidation with amines to form amides
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Reduction to the corresponding alcohol
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Decarboxylation under appropriate conditions
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Halogenation of the aromatic ring at unsubstituted positions
The fluorine atoms generally increase the electrophilicity of the carboxylic carbon while decreasing the nucleophilicity of the aromatic ring, thereby altering the reactivity compared to non-fluorinated analogues.
Comparison with Related Compounds
2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid
A closely related compound is 2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid, which has one fewer fluorine atom at the alpha position compared to the title compound. This structural difference results in several notable changes:
Property | 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid | 2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid |
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Molecular Formula | C9H7F3O2 | C9H8F2O2 |
Molecular Weight | 204.15 g/mol | 186.15 g/mol |
CAS Number | 1248611-17-7 | Not provided in sources |
Expected Acidity | Higher | Lower |
Metabolic Stability | Potentially higher | Potentially lower |
The removal of one fluorine atom likely reduces the acidity of the carboxylic acid group and may alter the compound's physicochemical properties, including solubility, lipophilicity, and binding characteristics.
2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
Another related compound is 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile, which differs from the title compound in two significant ways: it contains a nitrile group instead of a carboxylic acid, and it lacks the methyl substituent on the aromatic ring.
Property | 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid | 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile |
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Molecular Formula | C9H7F3O2 | C8H4F3N |
Molecular Weight | 204.15 g/mol | 171.12 g/mol |
Functional Group | Carboxylic acid | Nitrile |
Ring Substituents | 4-fluoro, 2-methyl | 4-fluoro only |
Reactivity | Carboxylic acid chemistry | Nitrile chemistry |
The nitrile group in 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile provides different reactivity pathways, potentially allowing for transformations to amides, amines, or carboxylic acids under appropriate conditions.
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